molecular formula C24H38I3N3O10 B14153462 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1) CAS No. 19080-06-9

2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)

Cat. No.: B14153462
CAS No.: 19080-06-9
M. Wt: 909.3 g/mol
InChI Key: DUNXOMHWVPHBJV-WZTVWXICSA-N
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Description

2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol (1/1) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol involves multiple steps, starting with the iodination of a phenolic compoundThe final step involves the coupling of the resulting intermediate with 1-deoxy-1-(methylamino)hexitol under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the precise control of reaction conditions and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated phenolic derivatives and compounds with ethylimino and hydroxy groups. Examples include:

Uniqueness

What sets 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol apart is its specific combination of functional groups and the presence of multiple iodine atoms, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring high reactivity and specificity .

Properties

CAS No.

19080-06-9

Molecular Formula

C24H38I3N3O10

Molecular Weight

909.3 g/mol

IUPAC Name

2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]pentanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C17H21I3N2O5.C7H17NO5/c1-4-7-8(17(25)26)27-14-12(19)9(15(23)21-5-2)11(18)10(13(14)20)16(24)22-6-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h8H,4-7H2,1-3H3,(H,21,23)(H,22,24)(H,25,26);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

DUNXOMHWVPHBJV-WZTVWXICSA-N

Isomeric SMILES

CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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